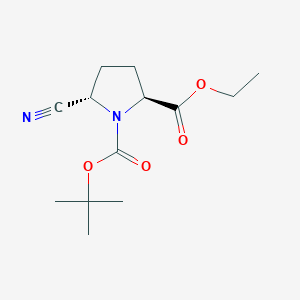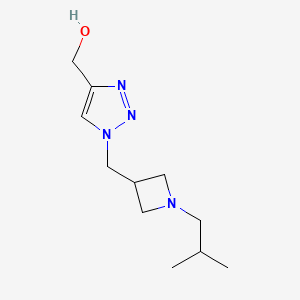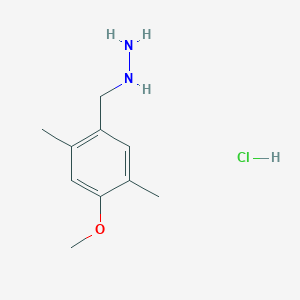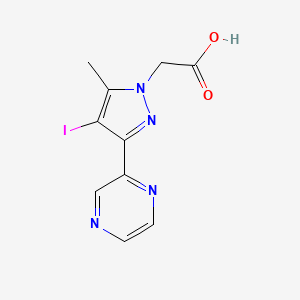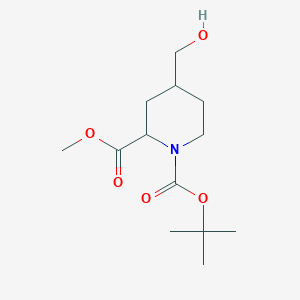
1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a hydroxymethyl group attached to a piperidine ring, along with two carboxylate groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl groups under controlled conditions. One common method involves the use of N-Boc piperidine as a starting material, which is then reacted with appropriate reagents to introduce the tert-butyl and methyl groups. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve the use of specialized equipment and techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylate groups can yield alcohols.
科学研究应用
1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. The presence of both tert-butyl and methyl groups, along with the hydroxymethyl and carboxylate groups, provides a versatile platform for further chemical modifications and applications.
属性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-5-9(8-15)7-10(14)11(16)18-4/h9-10,15H,5-8H2,1-4H3 |
InChI 键 |
XSYNKEPJJLLZIA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




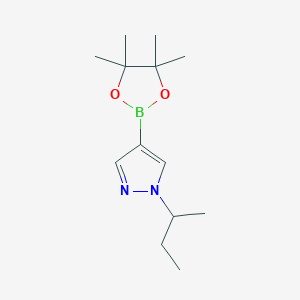

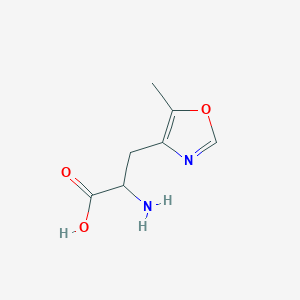
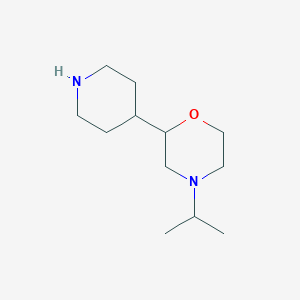
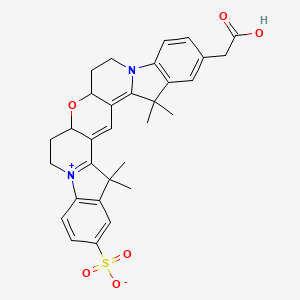
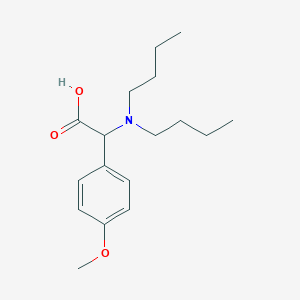
![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
